molecular formula C24H26N4O2 B605898 AZ Pfkfb3 26 CAS No. 1704740-52-2

AZ Pfkfb3 26

Cat. No.: B605898
CAS No.: 1704740-52-2
M. Wt: 402.498
InChI Key: OOGHGWKBJXQNEJ-QFIPXVFZSA-N
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Description

AZ PFKFB3 26 is a potent and selective inhibitor of the metabolic kinase 6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase 3 (PFKFB3). This compound has an inhibitory concentration (IC50) of 23 nanomolar (nM) for PFKFB3, making it a highly effective inhibitor. It also inhibits PFKFB1 and PFKFB2 with IC50 values of 2.06 micromolar (μM) and 0.384 μM, respectively .

Chemical Reactions Analysis

AZ PFKFB3 26 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .

Scientific Research Applications

AZ PFKFB3 26 has a wide range of scientific research applications, including:

    Chemistry: It is used as a tool compound to study the role of PFKFB3 in various biochemical pathways.

    Biology: It is used to investigate the metabolic processes in cells, particularly glycolysis and its regulation.

    Medicine: It has potential therapeutic applications in cancer treatment, as PFKFB3 is often upregulated in cancer cells to support their high metabolic demands.

    Industry: It may be used in the development of new drugs targeting metabolic pathways

Mechanism of Action

AZ PFKFB3 26 exerts its effects by inhibiting the activity of PFKFB3, a key enzyme in the regulation of glycolysis. PFKFB3 catalyzes the synthesis of fructose-2,6-bisphosphate (F-2,6-P2), which is a potent allosteric activator of 6-phosphofructo-1-kinase (PFK-1), one of the rate-limiting enzymes in glycolysis. By inhibiting PFKFB3, this compound reduces the levels of F-2,6-P2, thereby decreasing the activity of PFK-1 and ultimately reducing glycolysis .

Comparison with Similar Compounds

AZ PFKFB3 26 is unique in its high selectivity and potency for PFKFB3 compared to other similar compounds. Some similar compounds include:

Properties

IUPAC Name

(2S)-N-[4-[3-cyano-1-(2-methylpropyl)indol-5-yl]oxyphenyl]pyrrolidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4O2/c1-16(2)14-28-15-17(13-25)21-12-20(9-10-23(21)28)30-19-7-5-18(6-8-19)27-24(29)22-4-3-11-26-22/h5-10,12,15-16,22,26H,3-4,11,14H2,1-2H3,(H,27,29)/t22-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGHGWKBJXQNEJ-QFIPXVFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C=C(C2=C1C=CC(=C2)OC3=CC=C(C=C3)NC(=O)C4CCCN4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CN1C=C(C2=C1C=CC(=C2)OC3=CC=C(C=C3)NC(=O)[C@@H]4CCCN4)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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